Superior Anti-MRSA Potency of Wychimicin A vs. Abyssomicin C
Wychimicin A demonstrates significantly greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to the well-known spirotetronate antibiotic, abyssomicin C. The minimum inhibitory concentration (MIC) of Wychimicin A against multiple MRSA strains is 0.25 μg/mL [1], whereas abyssomicin C exhibits an MIC of 4 μg/mL against MRSA [2]. This represents a 16-fold difference in potency.
| Evidence Dimension | Antibacterial Potency (MIC) |
|---|---|
| Target Compound Data | 0.25 μg/mL |
| Comparator Or Baseline | Abyssomicin C: 4 μg/mL |
| Quantified Difference | 16-fold lower MIC (higher potency) for Wychimicin A |
| Conditions | Agar dilution method against S. aureus MRSA strains. |
Why This Matters
The lower MIC indicates that a significantly smaller amount of Wychimicin A is required to inhibit bacterial growth, suggesting a higher efficacy margin for research applications.
- [1] Kimura, T., Umekita, M., Hatano, M., Hayashi, C., Sawa, R., & Igarashi, M. (2022). Wychimicins, a new class of spirotetronate polyketides from Actinocrispum wychmicini MI503-A4. The Journal of Antibiotics, 75(10), 535–541. View Source
- [2] Bister, B., Bischoff, D., Ströbele, M., Riedlinger, J., Reicke, A., Wolter, F., ... & Süssmuth, R. D. (2004). Abyssomicin C—A polycyclic antibiotic from a marine Verrucosispora strain as an inhibitor of the p-aminobenzoic acid/tetrahydrofolate biosynthesis pathway. Angewandte Chemie International Edition, 43(19), 2574-2576. View Source
